molecular formula C17H18N2O3 B2875457 N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide CAS No. 404350-52-3

N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2875457
CAS No.: 404350-52-3
M. Wt: 298.342
InChI Key: RSDXWSJUNCBVJT-UHFFFAOYSA-N
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Description

“N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide” is an organic compound that likely contains a benzene ring due to the presence of the “benzyl” and “tolyl” groups in its name . The “methoxy” group indicates the presence of an ether functional group, and “oxalamide” suggests the presence of a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzyl halide with an amine to form the “benzyl” and “tolyl” parts of the molecule . The “oxalamide” part could potentially be formed through the reaction of an amine with an oxalic acid derivative .

Scientific Research Applications

Receptor Interaction Profiles

  • Pharmacology : N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide derivatives, specifically NBOMe drugs, have been studied for their receptor binding profiles. These compounds show strong interaction with serotonergic, adrenergic, dopaminergic, and histaminergic receptors, indicating potential for various pharmacological applications (Rickli et al., 2015).

Antibacterial Activity

  • Antimicrobial Research : Compounds related to this compound have shown efficacy in antibacterial activity. For example, oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from similar compounds exhibited notable antimicrobial properties (Sang et al., 2020).

Chemical Synthesis and Modification

  • Synthetic Chemistry : this compound derivatives have been utilized in synthetic chemistry, for instance, in the oxidative removal of N-(4-methoxybenzyl) groups on piperazinediones (Yamaura et al., 1985).

Polymer Science

  • Polymer Research : Compounds with this compound structure have been used in the development of polymers with specific properties. For example, a cationic polymer synthesized from related compounds demonstrated interactions with DNA and bacterial cells (Sobolčiak et al., 2013).

Sensor Development

  • Sensing Technologies : Derivatives of this compound have been employed in the development of sensors, particularly for metal cations and anions (Kumar & Anthony, 2015).

Catalysis and Organic Reactions

  • Organometallic Chemistry : The reactivity of oxalamide-based carbenes, which are related to this compound, has been investigated in various organic reactions, showcasing their potential in catalysis (Braun et al., 2012).

Intramolecular Interactions

  • Molecular Structure Studies : Research on oxamide derivatives, closely related to this compound, has provided insights into intramolecular hydrogen bonding, impacting our understanding of molecular interactions (Martínez-Martínez et al., 1998).

Metabolism and Toxicology

  • Toxicological Studies : The metabolic profile and potential toxicological implications of this compound derivatives, particularly NBOMe compounds, have been studied, contributing to the understanding of their pharmacokinetics and safety (Temporal et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-3-5-9-14(12)19-17(21)16(20)18-11-13-8-4-6-10-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDXWSJUNCBVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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